(2E)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole iodide
Description
Historical Perspectives on Carbocyanine Dyes in Cellular Studies
Carbocyanine dyes, a class of organic molecules, have become indispensable tools in cellular biology due to their unique fluorescent properties. Their history in cellular studies is marked by a continuous evolution of synthetic strategies and applications, significantly advancing our ability to visualize and understand cellular processes.
Initially recognized for their applications in photography, the utility of carbocyanine dyes in biological research began to be explored more extensively in the latter half of the 20th century. A significant breakthrough came in the 1990s with the development of asymmetrically modified carbocyanine dyes. These modifications allowed for the attachment of various functional groups, such as carboxylic acids, azides, or alkynes, enabling their conjugation to biomolecules. medchemexpress.comsigmaaldrich.com This opened the door for their use as targeted fluorescent labels for a wide range of biological macromolecules.
Early applications of carbocyanine dyes in cellular studies included their use as retrograde neuronal tracers, allowing researchers to map neural pathways. researchgate.netstemcell.com Their lipophilic nature enabled them to be incorporated into cell membranes, providing a means to study membrane dynamics and cell-cell interactions. researchgate.netthermofisher.com Furthermore, certain carbocyanine dyes were found to be sensitive to membrane potential, leading to their use in monitoring the electrical activity of cells, particularly in the context of mitochondrial function. wikipedia.org
The development of a variety of carbocyanine dyes with distinct spectral properties, such as Cy3 and Cy5, further expanded their utility, enabling multicolor imaging and multiplexed assays. wikipedia.org This versatility, combined with their high molar extinction coefficients and strong fluorescence emission, solidified the position of carbocyanine dyes as a cornerstone of fluorescence microscopy and cellular analysis. nih.gov
Evolution of Fluorescent Probes for Intracellular Imaging
The ability to visualize specific components and processes within living cells has been a driving force in biological research. The evolution of fluorescent probes for intracellular imaging represents a journey from simple, non-specific stains to highly sophisticated and targeted molecular sensors.
The era of modern fluorescence microscopy in cell biology was ushered in by the discovery and application of naturally fluorescent proteins, most notably the green fluorescent protein (GFP). caymanchem.com The ability to genetically encode a fluorescent tag and fuse it to a protein of interest revolutionized the study of protein localization and dynamics in living cells. nih.gov
Alongside the development of fluorescent proteins, significant advancements were made in the realm of small-molecule fluorescent probes. Early organic dyes provided the initial glimpses into cellular structures, but they often lacked specificity and were prone to phototoxicity. The progression in this field focused on several key areas of improvement:
Specificity and Targeting: Researchers developed strategies to attach fluorescent molecules to specific antibodies or cellular ligands, enabling the targeted labeling of particular proteins or organelles. sigmaaldrich.com The design of probes that respond to specific ions, such as Ca2+ or Zn2+, or to enzymatic activities, allowed for the dynamic monitoring of cellular signaling pathways. sigmaaldrich.comstemcell.com
Photostability and Brightness: A major challenge with early fluorescent probes was their susceptibility to photobleaching, limiting the duration of imaging experiments. The development of more robust fluorophores, including improved organic dyes and quantum dots, provided brighter and more stable signals, enabling longer-term imaging and the detection of low-abundance targets. wikipedia.org
Spectral Diversity: The expansion of the palette of fluorescent probes with distinct excitation and emission spectra was crucial for multicolor imaging. This allowed for the simultaneous visualization of multiple cellular components and processes, providing a more holistic view of cellular function. researchgate.net
Super-Resolution Imaging: The advent of super-resolution microscopy techniques spurred the development of photoswitchable and photoactivatable fluorescent probes. These probes enabled the visualization of cellular structures at a resolution beyond the diffraction limit of light, revealing unprecedented details of the subcellular world. wikipedia.org
This continuous evolution has provided researchers with a vast and powerful toolbox of fluorescent probes, each with unique properties suited for a wide range of applications in intracellular imaging. sigmaaldrich.comcaymanchem.com
Significance of 3,3'-Dihexyloxacarbocyanine (B12934700) Iodide as a Versatile Academic Research Tool
Among the vast array of fluorescent probes, 3,3'-Dihexyloxacarbocyanine iodide , commonly known as DiOC6(3), has emerged as a particularly versatile and widely used tool in academic research. Its significance stems from its lipophilic nature and its ability to accumulate in different cellular compartments in a concentration-dependent manner, making it a valuable probe for studying various cellular structures and functions.
One of the primary and most significant applications of DiOC6(3) is the measurement of mitochondrial membrane potential (ΔΨm) . medchemexpress.comresearchgate.netnih.govnih.gov As a cationic dye, it accumulates in the negatively charged mitochondrial matrix. The intensity of its fluorescence within the mitochondria is directly proportional to the membrane potential. nih.gov This property has made DiOC6(3) an invaluable tool for:
Assessing mitochondrial function and dysfunction: Changes in ΔΨm are a key indicator of mitochondrial health and are implicated in various cellular processes, including apoptosis (programmed cell death). nih.govnih.gov
Studying the effects of various compounds on mitochondrial activity: Researchers use DiOC6(3) to screen for drugs and toxins that affect mitochondrial function by observing their impact on ΔΨm. nih.gov
Investigating cellular metabolism: The mitochondrial membrane potential is central to ATP synthesis, and DiOC6(3) helps in understanding the metabolic state of cells. nih.gov
Beyond its role as a mitochondrial probe, DiOC6(3) exhibits a broader utility in cellular imaging. At higher concentrations, it stains the endoplasmic reticulum (ER) , allowing for the visualization of this extensive organelle network. wikipedia.orgcaymanchem.comresearchgate.net This has been instrumental in studying the structure and dynamics of the ER in various cell types.
Furthermore, DiOC6(3) has been employed in a range of other research applications, including:
Visualizing thrombus formation and platelet aggregation . sigmaaldrich.com
Staining endophytic fungi in plant roots . sigmaaldrich.com
Assessing changes in mitochondrial morphology . sigmaaldrich.com
Labeling vesicle membranes . wikipedia.org
The versatility of DiOC6(3) is further enhanced by its compatibility with common fluorescence microscopy and flow cytometry techniques, providing both qualitative and quantitative data. nih.govnih.gov
Properties of 3,3'-Dihexyloxacarbocyanine Iodide:
| Property | Value | Source |
| Chemical Formula | C29H37IN2O2 | sigmaaldrich.com |
| Molecular Weight | 572.52 | sigmaaldrich.com |
| Excitation Maximum (λex) | 485 nm (in methanol) | sigmaaldrich.com |
| Emission Maximum (λem) | 501 nm (in methanol) | sigmaaldrich.comcaymanchem.com |
| Appearance | Orange to red powder or chunks | sigmaaldrich.com |
| Solubility | Chloroform, DMSO, Ethanol (B145695) | sigmaaldrich.comcaymanchem.com |
Applications of 3,3'-Dihexyloxacarbocyanine Iodide in Research:
| Application | Description | Key Findings/Uses | Source |
| Mitochondrial Membrane Potential (ΔΨm) Measurement | Accumulates in mitochondria in a potential-dependent manner. | Assess mitochondrial health, study apoptosis, screen for drug effects on mitochondrial function. | medchemexpress.comnih.govnih.gov |
| Endoplasmic Reticulum (ER) Staining | At higher concentrations, stains the ER network. | Visualize ER morphology and dynamics. | wikipedia.orgcaymanchem.comresearchgate.net |
| Platelet and Thrombus Visualization | Used to visualize the formation of blood clots. | Study thrombosis and the role of platelets. | sigmaaldrich.com |
| Fungal Staining in Plants | Selectively stains endophytic fungi. | Investigate plant-fungal symbiosis. | sigmaaldrich.com |
| Flow Cytometry | Quantitative analysis of mitochondrial membrane potential in cell populations. | High-throughput analysis of cellular responses to stimuli. | nih.govnih.gov |
The multifaceted nature of 3,3'-Dihexyloxacarbocyanine iodide, coupled with its straightforward application, has solidified its place as a fundamental and widely cited tool in the arsenal (B13267) of cell biologists and other life science researchers.
Structure
3D Structure of Parent
Properties
CAS No. |
53213-82-4 |
|---|---|
Molecular Formula |
C29H37IN2O2 |
Molecular Weight |
572.5 g/mol |
IUPAC Name |
(2E)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole iodide |
InChI |
InChI=1S/C29H37N2O2.HI/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29;/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XVLXYDXJEKLXHN-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-] |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-] |
Other CAS No. |
53213-82-4 |
Pictograms |
Irritant |
Related CAS |
54501-79-0 (Parent) |
Synonyms |
3,3'-dihexaoxycarbocyanine iodide 3,3'-dihexyl-2,2'-oxacarbocyanine 3,3'-dihexyl-2,2'-oxycarbocyanine 3,3'-dihexyloxacarbocyanine 3,3'-dihexyloxacarbocyanine iodide Dioc(6) DiOC6 DiOC6(3) NK 2280 NK-2280 |
Origin of Product |
United States |
Principles of 3,3 Dihexyloxacarbocyanine Iodide Interaction with Cellular Systems
Mechanisms of Membrane Partitioning and Intracellular Accumulation
Lipophilicity and Permeability Across Cellular Membranes
3,3'-Dihexyloxacarbocyanine (B12934700) iodide, often abbreviated as DiOC6(3), is a lipophilic, cationic fluorescent dye. Its ability to passively diffuse across cellular membranes is fundamentally linked to its lipophilicity. nih.govnih.govresearchgate.net The term lipophilicity describes the affinity of a molecule for a lipid-rich environment, such as the interior of a cell membrane, over an aqueous one. nih.govresearchgate.net The two hexyl chains of DiOC6(3) are key to its lipophilic character, enabling it to readily partition into and traverse the lipid bilayer of cellular membranes. nih.govstemcell.com This property is crucial for its function as a fluorescent probe, as it must first enter the cell to stain intracellular organelles. stemcell.comresearchgate.net
The general principle dictates that a higher degree of lipophilicity often correlates with enhanced membrane permeability. researchgate.netresearchgate.net This is because the core of the cell membrane is composed of hydrophobic lipid tails, which favor the passage of other lipid-soluble molecules. nih.govresearchgate.net The structure of DiOC6(3), with its extended alkyl chains, allows it to effectively dissolve within this nonpolar environment, facilitating its movement across the membrane. nih.gov
Interactive Data Table: Factors Influencing Membrane Permeability
| Factor | Description | Relevance to DiOC6(3) |
| Lipophilicity | The affinity of a molecule for a lipid environment. | The two hexyl chains give DiOC6(3) its lipophilic nature, enabling it to cross the lipid bilayer. nih.govstemcell.com |
| Size and Shape | The molecular dimensions and conformation. | The elongated shape of carbocyanine dyes can influence their orientation and movement within the membrane. |
| Charge | The presence of a net electrical charge. | As a cationic dye, its uptake is influenced by membrane potential. nih.govbham.ac.uknih.gov |
Electrostatic Interactions and Potential-Dependent Uptake in Live Cells
As a cationic molecule, the accumulation of 3,3'-Dihexyloxacarbocyanine iodide within living cells is not solely governed by its lipophilicity but is also significantly influenced by electrostatic interactions and the electrical potential across cellular membranes. nih.govbham.ac.uknih.gov Live cells maintain a negative-inside membrane potential, which is established by the differential distribution of ions across the plasma membrane. This negative charge on the interior of the cell attracts the positively charged DiOC6(3), driving its accumulation against a concentration gradient. nih.govbham.ac.uknih.gov
This potential-dependent uptake is a hallmark of many cationic dyes and is a key principle behind their use as probes for mitochondrial function and cell viability. nih.govbham.ac.ukmedchemexpress.com Mitochondria, in particular, possess a substantial negative membrane potential, making them a primary site of DiOC6(3) accumulation at low concentrations. stemcell.comcaymanchem.com Consequently, changes in mitochondrial membrane potential, which can occur during processes like apoptosis, can be monitored by observing changes in DiOC6(3) fluorescence. medchemexpress.comcaymanchem.com A decrease in membrane potential leads to a reduced driving force for dye accumulation and, therefore, a decrease in intracellular fluorescence. caymanchem.com
The uptake process can be conceptualized as a multi-step interaction involving binding to the membrane surface, reorientation within the lipid bilayer, and translocation across the membrane, all of which can be influenced by the transmembrane potential. nih.gov
Fluorescence Characteristics in Diverse Biological Microenvironments
Photophysical Behavior within Lipid Bilayers and Aqueous Media
The fluorescence properties of 3,3'-Dihexyloxacarbocyanine iodide are highly sensitive to its immediate microenvironment. In aqueous solutions, the dye's fluorescence is generally weak. nih.gov However, upon partitioning into the nonpolar environment of a lipid bilayer, its fluorescence quantum yield increases significantly. nih.gov This enhancement is attributed to a reduction in non-radiative decay pathways, such as photoisomerization, which are more prevalent in fluid solutions. nih.govnih.gov Within the more constrained environment of the lipid membrane, the rotation required for isomerization is hindered, leading to a greater proportion of excited molecules de-exciting via fluorescence. nih.gov
Research indicates that the specific location of the dye within the bilayer influences its photophysical parameters. Absorption and fluorescence data suggest that the chromophore of similar carbocyanine dyes resides near the bilayer surface, with the alkyl chains penetrating into the lipid core. nih.gov The polarity of this microenvironment plays a crucial role in determining the exact emission wavelength and quantum yield. nih.gov
Data Table: Fluorescence Properties of a Related Thiacarbocyanine Dye in Different Environments
| Environment | Fluorescence Quantum Yield |
| Ethanol (B145695) | 0.10 |
| Dimyristoylphosphatidylcholine Liposomes | 0.27 |
Data adapted from a study on a similar dihexylthiacarbocyanine iodide, illustrating the effect of the microenvironment on fluorescence. nih.gov
Considerations for Self-Quenching and Aggregation Phenomena
At high concentrations, 3,3'-Dihexyloxacarbocyanine iodide can exhibit self-quenching and aggregation, which can complicate the interpretation of fluorescence data. nih.gov When dye molecules are in close proximity, they can form non-fluorescent or weakly fluorescent aggregates, often referred to as H-aggregates. nih.gov This aggregation is driven by π-stacking interactions between the aromatic ring systems of the dye molecules. nih.gov
Applications in Subcellular Organelle Visualization and Dynamics
Endoplasmic Reticulum (ER) Staining and Morphological Analysis
At higher concentrations, DiOC6(3) serves as an effective stain for the endoplasmic reticulum, a vast and complex network of membranes within eukaryotic cells. mterasaki.uscaymanchem.com While not possessing absolute specificity for the ER, the dye's labeling is distinguished by the organelle's unique and recognizable morphology, particularly in the peripheral regions of cultured cells where it forms a characteristic network. mterasaki.usnih.gov This has enabled researchers to study the ER in a variety of cell types, including those of yeast, plants, and animals. caymanchem.comsigmaaldrich.com
DiOC6(3) has been instrumental in visualizing the elaborate network of the ER, comprised of interconnected tubules and cisternae. In living cells, particularly in the flattened peripheral areas, the dye clearly delineates the fine tubular structures of the ER. mterasaki.us This has facilitated the observation of dynamic processes such as the extension, retraction, and lateral movements of ER tubules. nih.gov For instance, in cultured rat sympathetic neurons, DiOC6(3) fluorescence revealed thin processes radiating from the base of the growth cone into the periphery, which were observed to undergo length changes and shifts in orientation. nih.gov
The dynamic nature of the ER is closely linked to the cytoskeleton, particularly microtubules. Studies utilizing DiOC6(3) have provided significant insights into this relationship. It has been observed that the distribution of ER often aligns with microtubule networks. nih.gov In neuronal growth cones, a high degree of colocalization (approximately 79%) was found between DiOC6(3)-stained ER processes and microtubules. nih.gov When cells are treated with microtubule-depolymerizing agents like nocodazole, the ER network retracts towards the cell center, a process that can be visualized using DiOC6(3). mterasaki.us This demonstrates the crucial role of microtubules in maintaining the extended structure of the ER. The investigation of these interactions often requires a sequential imaging approach, where the ER is first stained with DiOC6(3) and imaged, followed by immunofluorescent labeling of microtubules in the same cells. mterasaki.us
Mitochondrial Imaging and Functional Assessment
At lower concentrations, the cationic nature of DiOC6(3) leads to its accumulation in mitochondria, driven by the organelle's large negative membrane potential. mterasaki.usinterchim.fr This characteristic makes it a valuable tool for studying various aspects of mitochondrial biology.
The accumulation of DiOC6(3) within mitochondria is directly related to the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function. A higher ΔΨm results in greater dye accumulation and, consequently, more intense fluorescence. Conversely, a decrease in ΔΨm, which can be an early sign of apoptosis or cellular stress, leads to reduced DiOC6(3) staining. interchim.fr This property allows for the assessment of changes in ΔΨm in response to various stimuli. For example, when neutrophils are stimulated, a rapid loss of DiOC6(3) fluorescence is observed, indicating mitochondrial depolarization. medchemexpress.com
Beyond assessing membrane potential, DiOC6(3) is used to visualize the morphology of mitochondria, which are dynamic organelles that constantly undergo fusion and fission. caymanchem.comnih.gov In living cells, DiOC6(3) staining reveals the filamentous and interconnected nature of the mitochondrial network. Time-lapse microscopy of DiOC6(3)-stained cells allows for the real-time observation of mitochondrial dynamics, including the processes of fusion (merging of mitochondria) and fission (division of mitochondria). nih.gov These dynamic events are crucial for maintaining a healthy mitochondrial population and for cellular processes like cell division and apoptosis.
Staining of Other Membranous Organelles and Cellular Structures
In addition to the ER and mitochondria, DiOC6(3) can also stain other membrane-bound structures within the cell, although its utility for these organelles is often secondary to its primary applications. At higher concentrations, the dye may accumulate in the Golgi apparatus. stemcell.comstemcell.com In yeast, under specific conditions such as increased dye concentration or in certain respiratory-deficient strains, DiOC6(3) has been shown to effectively stain the nuclear envelope. nih.gov This has even allowed for the visualization of specific nuclear envelope alterations known as karmellae. nih.gov Furthermore, the dye has been used to stain vesicle membranes and has been noted to stain cilia and flagella successfully. interchim.frwikipedia.org
Golgi Apparatus Staining
3,3'-Dihexyloxacarbocyanine (B12934700) iodide is capable of staining a variety of intracellular membranes, including the Golgi apparatus. stemcell.com However, its application for visualizing this specific organelle is nuanced. Typically, staining of the Golgi complex with DiOC6(3) is observed at higher concentrations of the dye. stemcell.cominterchim.fr At these concentrations, the dye also accumulates in other membranous structures, most notably the endoplasmic reticulum (ER) and mitochondria, which can make specific visualization of the Golgi challenging. stemcell.cominterchim.fr
The mechanism of staining is based on the lipophilic nature of the dye, which allows it to integrate into lipid bilayers. interchim.fr While DiOC6(3) is widely recognized as an effective probe for the ER due to the organelle's distinct reticular morphology, its utility for the Golgi is less specific. frontiersin.org For highly specific and targeted labeling of the Golgi apparatus, researchers often turn to alternative fluorescent probes, such as fluorescently-tagged ceramide analogs like NBD-ceramide or BODIPY-ceramide, which are actively transported to and concentrated in the Golgi complex. thermofisher.comnih.gov
In practice, while DiOC6(3) will fluoresce within the Golgi membranes, its use for this purpose requires careful optimization of dye concentration and incubation times, and often involves correlative staining with other markers to definitively identify the Golgi complex amidst the fluorescence from the ER and mitochondria. stemcell.com
Plasma Membrane Labeling
As a lipophilic carbocyanine dye, 3,3'-Dihexyloxacarbocyanine iodide readily incorporates into the lipid bilayer of the plasma membrane. aatbio.com This property allows for the general labeling of the cell surface. Once applied to cells, DiOC6(3) and similar carbocyanine dyes diffuse laterally within the plasma membrane, which can result in a relatively uniform staining of the entire cell surface. aatbio.com This makes it useful for outlining cell morphology and for tracking membrane continuity.
The fluorescence of carbocyanine dyes like DiOC6(3) is significantly enhanced when they are incorporated into a lipid environment compared to when they are in an aqueous solution. aatbio.com They are characterized by high extinction coefficients and short excited-state lifetimes. aatbio.com
While DiOC6(3) effectively stains the plasma membrane, its application in studying the fine details of plasma membrane dynamics, such as the visualization of specific microdomains like lipid rafts, is not its primary use. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules. riken.jpnih.gov While DiOC6(3) will partition into the plasma membrane, more specialized probes are typically employed for the detailed investigation of raft dynamics and composition. For instance, fluorescently labeled cholera toxin B subunit, which binds to the raft-associated ganglioside GM1, is a widely used marker for lipid rafts. researchgate.net Therefore, while DiOC6(3) provides a general overview of the plasma membrane, its utility for in-depth studies of membrane heterogeneity is limited compared to more targeted probes.
Distribution and Movement of Membranous Organelles in Specific Cellular Compartments (e.g., Neuronal Growth Cones)
One of the most powerful applications of 3,3'-Dihexyloxacarbocyanine iodide has been in the field of neurobiology, specifically in visualizing the complex and dynamic organization of membranous organelles within neuronal growth cones. nih.gov Growth cones are highly motile structures at the tips of developing or regenerating axons and dendrites that guide neuronal pathfinding.
In a seminal study, DiOC6(3) was used to examine the distribution and movement of membrane-bound organelles in cultured rat sympathetic neurons. nih.gov The key findings from this and related research are summarized below:
Compartmentalization of Organelles: In chemically fixed growth cones, intense fluorescence from DiOC6(3) was predominantly found in the central region or base of the growth cone, indicating that the majority of membranous organelles are concentrated in this area. nih.gov
Microtubule-Associated Transport Pathways: From the central domain, thin, fluorescent processes were observed radiating into the periphery of the growth cone. Double-labeling experiments revealed that these fluorescent processes were highly co-localized with microtubules (approximately 79% co-localization). This strongly suggested that membranous organelles advance into the growth cone's periphery along microtubule tracks. nih.gov
Dynamic Behavior of Organelles: Using low-light video microscopy of living growth cones stained with DiOC6(3), researchers observed that the thin fluorescent processes were highly dynamic. They underwent cycles of extension and retraction and changed their orientation by moving laterally. As the growth cone advanced, these thin processes would become thicker and be incorporated into the main fluorescent mass at the base. nih.gov
Endoplasmic Reticulum as a Pioneer Organelle: The thin, continuous membranous structures observed moving into the periphery were identified as likely being a tubular component of the endoplasmic reticulum. It was often observed that these ER tubules would advance along transport pathways before the movement of more vesicle-like organelles, suggesting a pioneering role for the ER in establishing these pathways. nih.gov
These studies using DiOC6(3) provided critical insights, demonstrating that the transport of membranous organelles in neuronal growth cones is a highly organized, dynamic, and spatially and temporally regulated process, with the ER playing a key role in navigating the leading edge of the growing neuron. nih.gov
Data Tables
Table 1: Physicochemical and Spectral Properties of 3,3'-Dihexyloxacarbocyanine Iodide
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₂₉H₃₇IN₂O₂ | stemcell.com |
| Molecular Weight | 572.52 g/mol | stemcell.com |
| CAS Number | 53213-82-4 | stemcell.com |
| Excitation Wavelength (λex) | ~484 nm | caymanchem.com |
| Emission Wavelength (λem) | ~501 nm | caymanchem.com |
| Appearance | Crystalline solid | caymanchem.com |
| Solubility | DMSO, DMF, Ethanol (B145695), Chloroform | interchim.frcaymanchem.com |
Table 2: Typical Working Concentrations for Staining Applications
| Application | Typical Concentration Range | Incubation Time | Notes | Source(s) |
|---|---|---|---|---|
| Mitochondria (Live Cells) | Low (e.g., nM range) | Varies (e.g., 15-30 min) | At low concentrations, the dye selectively accumulates in mitochondria due to their membrane potential. | stemcell.cominterchim.fr |
| Endoplasmic Reticulum / Golgi Apparatus (Live Cells) | High (e.g., 1-10 µM) | Varies (e.g., 2-20 min) | Stains ER, Golgi, and other membranes. Specificity for Golgi is low. | stemcell.cominterchim.fr |
| Neuronal Organelle Tracing | Not specified in detail, requires optimization | Varies | Used for visualizing general membranous organelles, primarily ER and mitochondria. | nih.gov |
Methodological Advancements and Techniques Employing 3,3 Dihexyloxacarbocyanine Iodide
Fluorescence Microscopy Techniques
Fluorescence microscopy, a cornerstone of cell biology, leverages the fluorescent properties of dyes like 3,3'-dihexyloxacarbocyanine (B12934700) iodide to visualize cellular structures and dynamic processes. mterasaki.us The dye's emission and excitation spectra, typically around 501 nm and 484 nm respectively, make it compatible with standard filter sets, such as those for FITC. caymanchem.comstemcell.com
Live-cell imaging provides a window into the dynamic processes within living cells. protocols.io 3,3'-Dihexyloxacarbocyanine iodide is well-suited for these studies due to its cell-permeant nature. thermofisher.com
Protocols for live-cell imaging often involve the following general steps:
Preparation of Staining Solution: A stock solution of 3,3'-dihexyloxacarbocyanine iodide is typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) at a concentration range of 1-10 mM. stemcell.com This stock is then diluted in a suitable buffer, such as phosphate-buffered saline (PBS) or culture medium, to a working concentration. stemcell.com
Cell Staining: For cells in suspension, they are typically centrifuged, and the pellet is resuspended in the working solution. stemcell.com For adherent cells cultured on coverslips, the working solution is added directly to cover the cells. stemcell.com
Incubation: Cells are incubated with the dye for a specific period, often ranging from 2 to 20 minutes at 37°C, while being protected from light. stemcell.com
Washing: After incubation, the cells are washed to remove excess dye. This is crucial for reducing background fluorescence and improving image quality. stemcell.com
Optimization is key for successful dynamic studies. The optimal dye concentration and incubation time can vary significantly depending on the cell type and the specific experimental conditions. stemcell.com It is often recommended to test a range of concentrations to achieve the desired staining pattern without inducing cellular stress. stemcell.com For instance, at low concentrations, the dye selectively accumulates in mitochondria, allowing for the study of mitochondrial dynamics, including fusion, fission, and dislocations. caymanchem.com At higher concentrations, it can be used to visualize the endoplasmic reticulum. caymanchem.combiotium.com
A critical consideration in live-cell imaging with this dye is its potential for photosensitization. Exposure to excitation light can lead to the generation of reactive oxygen species, which can damage cellular components, particularly microtubules, and inhibit organelle motility. caymanchem.comnih.gov This necessitates careful control of light exposure during time-lapse experiments to minimize phototoxicity and ensure the observed dynamics are not artifacts of the imaging process itself.
| Parameter | Recommended Range/Value | Source |
| Stock Solution Concentration | 1 - 10 mM in DMSO or ethanol | stemcell.com |
| Working Solution Concentration | 1 - 10 µM in buffer or medium | stemcell.com |
| Incubation Time | 2 - 20 minutes at 37°C | stemcell.com |
| Excitation Wavelength | ~484 nm | caymanchem.com |
| Emission Wavelength | ~501 nm | caymanchem.com |
Confocal laser scanning microscopy (CLSM) offers a significant advantage over conventional widefield fluorescence microscopy by providing optical sectioning capabilities. This eliminates out-of-focus light, resulting in sharper, higher-resolution images and the ability to generate three-dimensional reconstructions of cellular structures. nih.gov
When used with 3,3'-dihexyloxacarbocyanine iodide, CLSM enables detailed visualization of the intricate networks of mitochondria and the endoplasmic reticulum. mterasaki.us This high-resolution imaging is invaluable for studying the spatial organization and morphology of these organelles in both healthy and diseased cells. For example, CLSM has been employed to visualize changes in mitochondrial morphology induced by certain chemicals. sigmaaldrich.com The technique allows for the creation of Z-stacks, which are series of optical sections taken at different focal planes. These stacks can then be computationally rendered to create a three-dimensional image, providing a comprehensive view of the organelle's structure within the cellular context. researchgate.net
The combination of 3,3'-dihexyloxacarbocyanine iodide staining and CLSM has been applied in various research areas, including the study of tumor pathology, where it can reveal detailed nuclear and cellular structures in thick tissue sections. nih.gov
Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), have broken the diffraction limit of light, enabling imaging at the nanoscale. biotium.com These methods rely on the ability to control the fluorescence of individual molecules, switching them between bright and dark states. mdpi.com
While many carbocyanine dyes are used in STORM, the photoswitching properties of 3,3'-dihexyloxacarbocyanine iodide itself are not as extensively characterized for this specific application as some other dyes like Alexa Fluor 647 or Cy5. mdpi.comnih.gov The general principle of dSTORM (direct STORM) involves using a reducing agent in the imaging buffer to induce a long-lived dark state in the fluorophore. biotium.com The fluorophore can then be stochastically reactivated to a fluorescent state by a low-power activation laser, allowing for the precise localization of individual molecules over time to reconstruct a super-resolution image. biotium.comnih.gov
The development of new photoswitchable probes is an active area of research, with strategies focusing on modifying the chemical structure of dyes to enhance their photoswitching performance for techniques like STORM. biotium.com
Flow Cytometry for Population-Level Cellular Analysis
Flow cytometry is a powerful technique for analyzing large populations of cells on a single-cell basis. nih.govnih.gov 3,3'-Dihexyloxacarbocyanine iodide is a valuable tool in flow cytometry for assessing key cellular parameters.
The accumulation of the cationic 3,3'-dihexyloxacarbocyanine iodide within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). nih.govbio-protocol.org A higher ΔΨm leads to greater dye accumulation and, consequently, higher fluorescence intensity. nih.gov This property makes the dye an excellent probe for assessing mitochondrial function and health at the population level. nih.gov
In a typical flow cytometry experiment to measure ΔΨm, cells are incubated with a low concentration of the dye (e.g., <1 nM to 0.1 µM). nih.govbio-protocol.org After incubation, the cells are analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane, which is a hallmark of mitochondrial dysfunction and can be an early indicator of apoptosis. nih.govbio-protocol.org
It is important to note that the plasma membrane potential can also influence the dye's accumulation, and protocols have been developed to correct for this effect to specifically measure the mitochondrial contribution. nih.gov The use of uncouplers, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or carbonylcyanide-p-trifluoromethoxyphenylhydrazone (FCCP), which dissipate the mitochondrial proton gradient and reduce ΔΨm, are often used as controls to validate the assay. nih.govnih.gov
| Cell Type | Dye Concentration | Key Finding | Source |
| Lymphocytes | <1 nM | Cell fluorescence correlates with the magnitude of ΔΨm. | nih.gov |
| A549, CL1-0, IMR-90, MCF7 | 0.1 µM | A method to monitor mitochondrial membrane potential. | bio-protocol.org |
| Jurkat cells | 2.0 µM | Significant reduction of fluorescence after FCCP treatment. | nih.gov |
Because the dye's accumulation is dependent on membrane potential, a loss of plasma membrane integrity, which occurs during necrosis, will lead to a loss of the membrane potential and thus a decrease in fluorescence. oup.com This can be used in conjunction with other viability dyes, such as propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, to distinguish between live, apoptotic, and necrotic cell populations. oup.com Therefore, 3,3'-dihexyloxacarbocyanine iodide serves as a sensitive indicator of cellular health and can be a valuable tool in studies of cell death and cytotoxicity. caymanchem.com
Quantitative Image Analysis and Data Interpretation in Cellular Research
The utility of 3,3'-Dihexyloxacarbocyanine iodide (DiOC6(3)) in cellular research extends beyond qualitative visualization to encompass robust quantitative analysis. As a lipophilic cationic fluorochrome, its accumulation within cellular compartments is driven by membrane potential, a property that researchers have leveraged to develop sophisticated quantitative assays, particularly for assessing mitochondrial function and the processes of cell death. nih.govnih.gov Methodological advancements in flow cytometry and digital fluorescence microscopy, coupled with rigorous data interpretation protocols, have established DiOC6(3) as a valuable tool for generating quantifiable data on cellular physiology. nih.gov
The primary quantitative application of DiOC6(3) is the measurement of the mitochondrial membrane potential (ΔΨm), which is a critical indicator of cellular health and a key parameter in the study of apoptosis. nih.govresearchgate.net Healthy, energized mitochondria maintain a high negative membrane potential, leading to the accumulation of the positively charged DiOC6(3) dye and resulting in bright, punctate fluorescence. researchgate.net A reduction in ΔΨm, an early event in apoptosis, leads to a decreased uptake of the dye and a corresponding drop in fluorescence intensity. umich.eduaatbio.com This change can be precisely quantified using techniques like flow cytometry. nih.govumich.edu
Flow Cytometry for Quantitative Analysis
Research comparing DiOC6(3) with other apoptosis detection methods, such as Annexin V labeling, has provided detailed insights into its utility. While both methods detect early apoptotic events, they target different cellular changes. umich.edu A decrease in DiOC6(3) uptake reflects the loss of mitochondrial membrane potential, whereas Annexin V binds to externalized phosphatidylserine. umich.edu Studies have shown that the percentage of apoptotic cells detected can differ between the two methods depending on the cell type and the apoptosis-inducing agent, highlighting different underlying apoptotic pathways. umich.edu
Table 1: Comparison of Apoptosis Detection by DiOC6(3) and Annexin V in Leukemia Cells
This table presents findings from a study comparing apoptosis rates in different leukemia cell types after treatment with chemotherapeutic agents, as measured by DiOC6(3) uptake and Annexin V-PI co-labeling. umich.edu
| Cell Type | Treatment | Apoptosis Detection Method | Reported Apoptotic Cell Percentage |
|---|---|---|---|
| T-ALL | Drug-induced | DiOC6(3) | Higher than Annexin V-PI |
| T-ALL | Drug-induced | Annexin V-PI | Lower than DiOC6(3) |
| AML | Ara-C or DNR Treatment | DiOC6(3) | Lower than Annexin V-PI |
| AML | Ara-C or DNR Treatment | Annexin V-PI | Higher than DiOC6(3) |
Fluorescence Microscopy and Data Interpretation
In fluorescence microscopy, quantitative analysis often involves measuring the intensity of fluorescence within specific regions of interest, such as individual mitochondria or the entire cell. Confocal microscopy images provide clear visual data that can be interpreted to assess mitochondrial state. researchgate.net In healthy cells stained with DiOC6(3), images show a distinct, punctate fluorescence pattern characteristic of energized, individual mitochondria. researchgate.net Following an apoptotic stimulus or mitochondrial damage, a collapse in ΔΨm results in the dye no longer being sequestered in the mitochondria, leading to a diffuse, faint cytoplasmic fluorescence. researchgate.net
Image analysis software can be used to quantify these changes, for instance, by measuring the average pixel intensity, the number of fluorescent puncta, or the ratio of punctate to diffuse fluorescence. These quantitative metrics provide objective data on the effects of various treatments or conditions on mitochondrial health.
The interpretation of DiOC6(3) staining data requires careful consideration of the dye's concentration-dependent behavior. mterasaki.us While low concentrations are selective for mitochondria, higher concentrations will also stain other membranous organelles like the endoplasmic reticulum (ER). mterasaki.usbiotium.cominterchim.fr Therefore, quantitative studies targeting mitochondria must be performed using carefully titrated low concentrations of the dye. nih.govresearchgate.net
Table 2: Summary of DiOC6(3) Staining Parameters for Different Cellular Applications
The concentration and incubation conditions for DiOC6(3) are critical for targeting specific organelles for analysis. This table summarizes parameters reported in various studies. nih.gov
| Application/Organism | Target Organelle(s) | Solvent | Working Concentration | Incubation Time |
|---|---|---|---|---|
| Plants | ER and Mitochondria | 100% (v/v) ethanol | 10 µg/mL | 5 min |
| Algae | ER and Mitochondria | DMSO | 1 µM/L | 2 h |
| Stomatal Guard Cells | General Staining | Not specified | 1 µg/mL | 10 min |
Research Applications in Cellular Processes and Physiological States
Investigating Cellular Energy Metabolism and Bioenergetics
Researchers utilize DiOC6(3) in flow cytometry and fluorescence microscopy to assess changes in cellular bioenergetics. nih.govinterchim.fr For instance, studies have shown that the fluorescence of DiOC6(3)-stained cells is sensitive to compounds that disrupt energy metabolism. nih.gov The addition of protonophores, which are uncoupling agents that dissipate the proton gradient across the inner mitochondrial membrane, leads to a rapid loss of DiOC6(3) fluorescence. nih.gov This principle allows for the quantitative assessment of mitochondrial function and the effects of various metabolic inhibitors. nih.gov In human neutrophils, the brightest fluorescence from DiOC6(3) is associated with mitochondria, and this signal changes in response to cellular activation. medchemexpress.comtargetmol.com
The table below summarizes the expected effect of various metabolic modulators on DiOC6(3) fluorescence in healthy, respiring cells.
| Compound Class | Example | Mechanism of Action | Expected Effect on DiOC6(3) Fluorescence | Reference(s) |
| Uncoupler | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Dissipates the proton gradient across the inner mitochondrial membrane. | Decrease | nih.govthermofisher.com |
| ATP Synthase Inhibitor | Oligomycin | Blocks the F₀ subunit of ATP synthase, hyperpolarizing the membrane. | Increase (initially) | nih.gov |
| Electron Transport Chain (ETC) Inhibitor | Rotenone (Complex I) | Inhibits the transfer of electrons from Complex I, reducing the proton gradient. | Decrease | nih.gov |
This interactive table details how different metabolic inhibitors affect mitochondrial membrane potential as measured by DiOC6(3) fluorescence.
Studies on Membrane Dynamics, Fluidity, and Permeability
As a lipophilic molecule, DiOC6(3) intercalates into lipid bilayers, making it useful for studying the properties of cellular membranes. mterasaki.usthermofisher.com Its fluorescence characteristics can be influenced by the local lipid environment, providing insights into membrane dynamics and organization. nih.gov The dye has been used to assess membrane potential, which is intrinsically linked to membrane permeability to ions. caymanchem.com Changes in membrane permeability, whether induced by pharmacological agents or physiological events, alter the ion gradients and thus the membrane potential, which can be detected by a change in DiOC6(3) fluorescence. uniud.it
The concept of membrane fluidity, which describes the viscosity of the lipid bilayer, is crucial for cellular function. nih.govwustl.edu While dyes like Laurdan are more specialized for quantifying membrane fluidity, DiOC6(3) contributes to the broader understanding of membrane dynamics by reporting on the functional consequences of membrane integrity and ion permeability. nih.gov The dye's ability to accumulate is dependent on an intact, polarized membrane; therefore, conditions that increase membrane permeability to the point of depolarization will cause a loss of the specific mitochondrial signal. uniud.itbham.ac.uk
Research findings using DiOC6(3) and related carbocyanine dyes have contributed to the understanding that cellular membranes are not homogenous but contain domains with different properties. interchim.frnih.gov The dye's accumulation is a functional measure of the integrated state of the membrane, including its permeability and the activity of ion pumps that maintain its potential. nih.govthermofisher.com
Analysis of Cytoskeletal-Organelle Interactions and Organelle Motility
The ability of DiOC6(3) to stain the endoplasmic reticulum (ER) and mitochondria allows for the visualization of their structure and dynamics in living cells. biotium.comnih.govtandfonline.com This is particularly valuable for studying the interactions between these organelles and the cytoskeleton, which are essential for intracellular trafficking, positioning, and signaling. nih.govresearchgate.net
In living yeast cells, DiOC6(3) staining has revealed the dynamic nature of mitochondria, including cycles of fusion and fission, as well as the coordinated movements of the nucleus and vacuole. nih.gov These movements are often dependent on the cytoskeletal network. Furthermore, studies have shown that photoexcitation of DiOC6(3) can lead to the specific disruption of microtubules and the inactivation of organelle motility. caymanchem.com This photo-sensitizing effect, while a potential artifact to be controlled for during imaging, has also been exploited as a tool to investigate the consequences of disrupting organelle movement. caymanchem.com By observing DiOC6(3)-stained organelles in cells treated with cytoskeletal-disrupting drugs, researchers can dissect the role of microtubules and actin filaments in mediating organelle transport and distribution. nih.gov For example, the termination of motor-driven endosomal runs has been spatially correlated with interactions with the ER, an organelle clearly visualized by DiOC6(3) at higher concentrations. nih.gov
| Organelle | Staining Concentration | Observed Dynamic Process | Reference(s) |
| Mitochondria | Low | Fusion, fission, transport along cytoskeleton. | caymanchem.comnih.gov |
| Endoplasmic Reticulum | High | Network formation, remodeling, interaction with trafficking vesicles. | biotium.comnih.govtandfonline.com |
| Nucleus (envelope) | High (in yeast) | Rotation, migration, deformation during mitosis. | nih.gov |
This interactive table shows the organelles stained by DiOC6(3) and the dynamic processes that can be studied.
Role in Studying Cellular Responses to Environmental and Chemical Perturbations
DiOC6(3) is a sensitive indicator of cellular stress, as many environmental and chemical insults ultimately impact mitochondrial function and membrane integrity. caymanchem.comstemcell.com By measuring changes in mitochondrial membrane potential, researchers can quantify cellular responses to a wide range of perturbations. nih.govnih.gov
For example, in studies of oxidative stress, HaCaT cells treated with hydrogen peroxide (H₂O₂) and stained with DiOC6(3) showed a transition from a distinct mitochondrial punctate fluorescence to a diffuse cytoplasmic signal, indicating a collapse of the mitochondrial potential and loss of membrane integrity. researchgate.net Similarly, the dye is used to assess the impact of toxins or potential therapeutics on cell health. caymanchem.com A compound that causes a decrease in DiOC6(3) fluorescence is often flagged as having mitochondrial toxicity. This application is crucial in toxicology and drug development. Furthermore, the dye has been used to study the effects of spaceflight on the bacterium Cupriavidus metallidurans, demonstrating its utility in assessing responses to unique environmental conditions. abpbio.com
Applications in Microbial Cell Biology and Membrane Potential Studies
In microbiology, DiOC6(3) and related carbocyanine dyes are used to study bacterial physiology, particularly to measure membrane potential, which is central to processes like ATP synthesis, motility, and nutrient uptake. uniud.itnih.gov The dye can be used to assess the viability and metabolic activity of bacterial populations via flow cytometry. bham.ac.uk Live, active bacteria with a polarized membrane will accumulate the dye, while dead or permeabilized cells with depolarized membranes will not. bham.ac.uk
This tool is particularly powerful for studying the effects of antimicrobial agents that target the cell membrane. uniud.it For instance, peptides that form pores or channels in the bacterial membrane cause rapid depolarization, which can be monitored in real-time by observing the release of a quenched carbocyanine dye or the inability to accumulate DiOC6(3). uniud.it
Studies on Bacillus species have used DiOC6(3) to investigate whether dormant spores possess a membrane potential. nih.gov Research indicated that while the dye bound to dormant spores, this was not necessarily indicative of a membrane potential, as binding was also observed in heat-killed spores. However, a clear membrane potential was generated upon spore germination, which could be readily detected with the dye. nih.gov This highlights the importance of using appropriate controls, such as the protonophore FCCP, to confirm that dye accumulation is indeed potential-dependent. nih.gov
| Bacterial Species | Application | Key Finding | Reference(s) |
| Desulfovibrio desulfuricans | Assessing membrane potential after challenge with Palladium (II). | Cells retained over 80% of their membrane potential. | bham.ac.uk |
| Bacillus benzeovorans | Assessing membrane potential after challenge with Palladium (II). | Cells retained only about 32% of their membrane potential. | bham.ac.uk |
| Bacillus subtilis | Investigating membrane potential in dormant vs. germinated spores. | Dormant spores lack a significant membrane potential, which is generated upon germination. | nih.gov |
| Cupriavidus metallidurans | Studying the response to spaceflight conditions. | Used as a probe to assess cellular changes in response to the space environment. | abpbio.com |
This interactive table summarizes the use of DiOC6(3) in various microbial studies.
Comparative Analysis with Other Fluorescent Probes
Distinguishing 3,3'-Dihexyloxacarbocyanine (B12934700) Iodide from Other Carbocyanine Dyes (e.g., DiI, DiO, DiD, DiR, Cy dyes)
3,3'-Dihexyloxacarbocyanine iodide, often abbreviated as DiOC6(3), belongs to the carbocyanine family of fluorescent dyes. caymanchem.cominterchim.frmterasaki.us These dyes are lipophilic, meaning they readily associate with membranes and other fatty structures within cells. aatbio.com A key feature of carbocyanine dyes is that their fluorescence is significantly enhanced when they are incorporated into membranes, while they are only weakly fluorescent in water. aatbio.com
The nomenclature of carbocyanine dyes, such as DiOC6(3), provides information about their structure. "DiO" indicates the oxacarbocyanine core, "C6" refers to the length of the two hexyl carbon chains on the molecule, and "(3)" denotes the length of the connecting methine bridge. mterasaki.us The length of the alkyl chains is a primary determinant of their hydrophobicity. mterasaki.us Dyes with shorter alkyl chains, like DiOC6(3), are generally water-soluble, whereas those with longer chains (12 carbons or more) are insoluble in water. mterasaki.us
This structural difference leads to distinct staining characteristics. DiOC6(3), with its shorter hexyl chains, is cell-permeant and can stain intracellular membranes. interchim.frstemcell.com In contrast, long-chain carbocyanines like DiI (dioctadecylindocarbocyanine), DiO (dioctadecyloxacarbocyanine), DiD (dioctadecylindodicarbocyanine), and DiR (dioctadecylindotricarbocyanine) have very long (C18) hydrocarbon chains that cause them to insert and remain in the plasma membrane, making them excellent tracers for neuronal pathways and for long-term cell tracking. aatbio.cominterchim.fr These long-chain dyes diffuse laterally within the plasma membrane, leading to uniform staining of the entire cell surface. aatbio.com
The spectral properties of these dyes also differ, allowing for multicolor imaging. aatbio.com DiOC6(3) exhibits green fluorescence, with excitation and emission maxima around 484 nm and 501 nm, respectively. caymanchem.com DiO also produces green fluorescence, DiI emits in the orange-red spectrum, DiD in the red, and DiR in the far-red. aatbio.com This spectral diversity allows researchers to use these dyes in combination for multi-parametric studies. interchim.fr
It is important to note that the photostability of DiOC6(3) can be a limiting factor, as cells stained with this dye can be damaged by prolonged exposure to light. interchim.fr Furthermore, photoexcitation of DiOC6(3) has been shown to specifically disrupt microtubules and inhibit organelle motility. nih.gov
Table 1: Comparison of 3,3'-Dihexyloxacarbocyanine Iodide with Other Carbocyanine Dyes
| Feature | 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6(3)) | DiI | DiO | DiD | DiR |
|---|---|---|---|---|---|
| Alkyl Chain Length | Short (Hexyl, C6) mterasaki.us | Long (Octadecyl, C18) interchim.fr | Long (Octadecyl, C18) interchim.fr | Long (Octadecyl, C18) interchim.fr | Long (Octadecyl, C18) interchim.fr |
| Cell Permeability | Permeant interchim.frstemcell.com | Impermeant, stains plasma membrane interchim.fr | Impermeant, stains plasma membrane interchim.fr | Impermeant, stains plasma membrane interchim.fr | Impermeant, stains plasma membrane interchim.fr |
| Primary Staining Target | Mitochondria (low conc.), ER (high conc.) caymanchem.commterasaki.us | Plasma membrane interchim.fr | Plasma membrane interchim.fr | Plasma membrane interchim.fr | Plasma membrane interchim.fr |
| Fluorescence | Green interchim.fr | Orange-Red aatbio.com | Green aatbio.com | Red aatbio.com | Far-Red aatbio.com |
| Excitation Max (nm) | ~484 caymanchem.com | ~549 | ~484 | ~644 | ~750 |
| Emission Max (nm) | ~501 caymanchem.com | ~565 | ~501 | ~665 | ~780 |
Comparison with Rhodamine 123 and Other Cationic Mitochondrial Probes
DiOC6(3) is frequently used as a cationic probe to assess mitochondrial membrane potential. medchemexpress.com Its accumulation in mitochondria is driven by the negative membrane potential across the inner mitochondrial membrane. mterasaki.us However, it is not without its limitations. One significant issue is its sensitivity to changes in the plasma membrane potential, which can complicate the interpretation of results related specifically to mitochondrial function. nih.govcore.ac.uk
Rhodamine 123 is another widely used cell-permeant, cationic fluorescent dye for mitochondrial staining. thermofisher.comthermofisher.com It is readily sequestered by active mitochondria, and its uptake is also dependent on the mitochondrial membrane potential. nih.gov A key advantage of Rhodamine 123 is that it apparently does not stain the endoplasmic reticulum, unlike DiOC6(3) at higher concentrations. thermofisher.com Furthermore, studies have shown that Rhodamine 123 may be less sensitive to changes in plasma membrane potential compared to DiOC6(3). nih.gov However, the fluorescence of Rhodamine 123 can be influenced by the activity of efflux pumps like P-glycoprotein, which can affect its intracellular accumulation. researchgate.net In some cell types, Rhodamine 123 has shown lower sensitivity for detecting changes in mitochondrial membrane potential compared to other probes. nih.govcore.ac.uk
Other cationic probes for mitochondrial membrane potential include TMRE (tetramethylrhodamine, ethyl ester) and TMRM (tetramethylrhodamine, methyl ester). These probes are closely related to Rhodamine 123 and are considered to be more specific sensors of mitochondrial membrane potential. thermofisher.com They cross the plasma membrane more rapidly than Rhodamine 123 and can be used at lower concentrations, which helps to avoid aggregation artifacts. thermofisher.com
JC-1 is another popular probe that exhibits a fluorescence emission shift from green to red as it aggregates in mitochondria with high membrane potential. oup.com This ratiometric property makes it a reliable indicator of mitochondrial depolarization. oup.com Comparative studies have suggested that JC-1 is more specific for mitochondrial versus plasma membrane potential and more consistent in its response to depolarization than DiOC6(3) and Rhodamine 123. nih.govthermofisher.com
Table 2: Comparison of DiOC6(3) with Other Cationic Mitochondrial Probes
| Probe | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6(3)) | Accumulates in mitochondria based on membrane potential. mterasaki.us | Bright green fluorescence. | Sensitive to plasma membrane potential; can stain ER at high concentrations. mterasaki.usnih.govcore.ac.uk |
| Rhodamine 123 | Accumulates in active mitochondria. thermofisher.comthermofisher.com | Does not stain the ER; rapid uptake. thermofisher.com | Lower sensitivity in some cases; affected by efflux pumps. nih.govcore.ac.ukresearchgate.net |
| TMRE/TMRM | More specific mitochondrial membrane potential sensors. thermofisher.com | Rapidly crosses plasma membrane; used at low concentrations. thermofisher.com | |
| JC-1 | Forms red fluorescent aggregates in healthy mitochondria and green monomers in depolarized mitochondria. oup.com | Ratiometric measurement provides reliable indication of depolarization. oup.com |
Synergistic Use in Multi-Parametric Staining Strategies and Co-localization Studies
The distinct spectral properties of 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6(3)) make it a valuable tool for multi-parametric staining strategies and co-localization studies. Its green fluorescence can be combined with probes that emit in other regions of the spectrum to simultaneously visualize multiple cellular components or processes.
For instance, DiOC6(3) can be used in conjunction with red-fluorescent mitochondrial probes like MitoTracker™ Red CMXRos to investigate the relationship between mitochondrial membrane potential and mitochondrial morphology. thermofisher.com Similarly, it can be combined with nuclear stains like Hoechst 33342 (blue fluorescence) to correlate changes in mitochondrial or ER structure with the cell cycle. thermofisher.com
In the context of apoptosis research, DiOC6(3) has been used alongside Annexin V, which is typically conjugated to a red or far-red fluorophore, to simultaneously assess changes in mitochondrial membrane potential and the externalization of phosphatidylserine, an early marker of apoptosis. umich.edu This dual-staining approach provides a more comprehensive picture of the apoptotic process.
Co-localization studies often employ DiOC6(3) to visualize the ER or mitochondria and then use immunofluorescence with a secondary antibody conjugated to a different colored fluorophore to label a specific protein of interest. This allows researchers to determine if the protein is localized to these organelles. For example, quadruple fluorescence labeling procedures have been developed to visualize the endoplasmic reticulum (using DiOC6(3)), mitochondria, intermediate filaments, and microtubules in the same cell. researchgate.net However, it's important to note that since immunofluorescence requires permeabilization, which can disrupt DiOC6(3) staining, a sequential staining and imaging protocol is necessary. mterasaki.us
The ability to combine DiOC6(3) with other fluorescent probes significantly enhances its utility, enabling researchers to explore the complex spatial and temporal relationships between different cellular structures and functions.
Synthetic Strategies and Structural Modifications of Carbocyanine Dyes for Enhanced Research Utility
General Principles of Carbocyanine Dye Design for Biological Applications
The design of carbocyanine dyes for biological applications is guided by a set of fundamental principles aimed at optimizing their performance in complex biological environments. Key considerations include achieving bright fluorescence emission, ensuring water solubility, and maintaining chemical stability. researchgate.net Furthermore, for many advanced imaging techniques, it is crucial for these dyes to possess absorption and emission profiles in the far-red or near-infrared (NIR) regions of the electromagnetic spectrum. researchgate.net
The core structure of a carbocyanine dye consists of two nitrogen-containing heterocyclic nuclei linked by a polymethine chain. medchemexpress.com The specific type of heterocyclic group, such as benzoxazole (B165842) in the case of 3,3'-Dihexyloxacarbocyanine (B12934700) iodide, and the length of the polymethine chain are primary determinants of the dye's spectral properties. medchemexpress.comresearchgate.net The lipophilic nature of some carbocyanine dyes, conferred by long alkyl chains, allows them to readily incorporate into cellular membranes, a property that is harnessed for specific staining applications. researchgate.netaatbio.com For instance, 3,3'-Dihexyloxacarbocyanine iodide is a lipophilic dye that can be used to visualize the endoplasmic reticulum and mitochondria. biotium.com
Strategies for Functional Group Incorporation for Bioconjugation and Bioorthogonal Labeling
To expand the utility of carbocyanine dyes beyond general staining, functional groups are incorporated into their structure to enable covalent attachment to biomolecules (bioconjugation) or for use in bioorthogonal labeling schemes. A common strategy involves creating monofunctional dyes that can react with specific functional groups on proteins, nucleic acids, or other molecules of interest. researchgate.net
Several synthetic routes have been developed to introduce functional groups such as carboxylic acids, azides, and alkynes into the carbocyanine scaffold. researchgate.netmdpi.com Carboxylic acid derivatives can be activated to form N-hydroxysuccinimidyl (NHS) esters, which readily react with primary amines on proteins. researchgate.net Azide and alkyne-functionalized dyes are particularly valuable for "click chemistry," a type of bioorthogonal reaction that allows for the specific and efficient labeling of biomolecules in living systems. researchgate.netmdpi.comcaymanchem.com These strategies often focus on creating asymmetric dyes to ensure that a single reactive handle is available for conjugation. researchgate.net The introduction of these functional groups allows researchers to tag specific cellular components with a bright and stable fluorescent reporter.
Impact of Polymethine Chain Length and Substituents on Photophysical Properties and Biological Selectivity
The photophysical properties of carbocyanine dyes, such as their absorption and emission maxima, are exquisitely sensitive to their molecular structure, particularly the length of the polymethine chain. As a general rule, extending the length of the conjugated polymethine chain leads to a bathochromic shift, meaning the absorption and emission wavelengths move to longer, redder wavelengths. nih.gov This is a critical parameter for designing dyes for specific applications, such as in vivo imaging, where longer wavelengths are preferred due to reduced tissue autofluorescence and deeper tissue penetration.
Substituents on both the polymethine chain and the heterocyclic rings also play a crucial role in fine-tuning the dye's properties. The introduction of different substituents can influence the fluorescence quantum yield, photostability, and even the dye's tendency to aggregate. medchemexpress.comnih.gov For example, the interaction of a carbocyanine dye with a biomolecule, such as DNA, can significantly affect its fluorescence properties, and this interaction is influenced by the dye's structure. The efficiency of fluorescence can be dramatically dependent on the dye's molecular environment within a biomolecule. Therefore, the careful selection of both the polymethine chain length and the substituents is essential for developing dyes with optimal performance and selectivity for a given biological target.
Development of Novel 3,3'-Dihexyloxacarbocyanine Iodide Derivatives and Analogs for Specific Research Objectives
3,3'-Dihexyloxacarbocyanine iodide, also known as DiOC6(3), is a well-established fluorescent dye utilized for a variety of research purposes. Its primary applications include the staining of the endoplasmic reticulum and mitochondria in living and fixed cells, as well as the assessment of mitochondrial membrane potential and the visualization of apoptosis. biotium.comcaymanchem.com The lipophilic nature of DiOC6(3), due to its two hexyl chains, facilitates its accumulation in these lipid-rich organelles. biotium.com
One key objective is the development of derivatives with altered spectral properties to enable multicolor imaging. By modifying the polymethine chain or the benzoxazole ring system, new analogs with distinct excitation and emission wavelengths could be created, allowing for the simultaneous visualization of multiple cellular structures or processes. The broader family of dialkylcarbocyanine dyes, which includes DiI (orange), DiO (green), DiD (red), and DiR (far-red), exemplifies how structural modifications lead to a palette of fluorescent colors for multicolor analysis. mdpi.com
Another goal is to improve the specificity of the dye for a particular organelle. While DiOC6(3) stains both mitochondria and the endoplasmic reticulum, derivatives could be designed to preferentially accumulate in one of these organelles. This could be achieved by altering the lipophilicity of the dye or by attaching targeting moieties that recognize specific proteins or lipids on the organelle's surface.
Furthermore, the development of DiOC6(3) analogs with reactive functional groups for bioconjugation would represent a significant advancement. Such derivatives could be used to specifically label proteins within the endoplasmic reticulum or mitochondria, enabling the study of their localization and dynamics with high precision.
The photo-inducible properties of 3,3'-Dihexyloxacarbocyanine iodide, where its photoexcitation can lead to the disruption of microtubules and inhibit organelle motility, also present opportunities for the development of novel photodynamic therapy agents. Derivatives with enhanced photosensitizing capabilities could be explored for targeted cell ablation or the manipulation of cellular processes with light.
The following table summarizes the key properties of 3,3'-Dihexyloxacarbocyanine iodide:
| Property | Value | Reference |
| Formal Name | 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-benzoxazolium, iodide | biotium.com |
| CAS Number | 53213-82-4 | biotium.com |
| Molecular Formula | C₂₉H₃₇IN₂O₂ | |
| Molecular Weight | 572.5 g/mol | |
| Excitation Maximum | ~484 nm | biotium.com |
| Emission Maximum | ~501 nm | biotium.com |
| Appearance | Crystalline solid | |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol (B145695): 30 mg/ml |
Emerging Trends and Future Directions in 3,3 Dihexyloxacarbocyanine Iodide Research
Integration with Advanced Imaging Modalities and Correlative Microscopy Techniques
The utility of 3,3'-dihexyloxacarbocyanine (B12934700) iodide is being significantly enhanced by its integration with a variety of advanced imaging modalities. While traditionally used in epifluorescence microscopy, its application is expanding to more sophisticated techniques, providing unprecedented views of cellular and subcellular structures and dynamics. nih.gov
Confocal laser scanning microscopy (CLSM) has been instrumental in visualizing DiOC6(3)-stained structures, such as the endoplasmic reticulum in Paramecium primaurelia, with high resolution and optical sectioning capabilities. researchgate.net This has allowed for detailed morphological studies of the ER under different physiological conditions. researchgate.net Furthermore, the combination of DiOC6(3) with other fluorescent probes and advanced imaging is enabling correlative microscopy studies. For instance, it has been used alongside other dyes to study the spatial relationships between the endoplasmic reticulum, mitochondria, and the cytoskeleton. researchgate.net
The development of new imaging platforms and analytical software continues to broaden the horizons for DiOC6(3) applications. nih.gov These technologies allow for more precise and quantitative analysis of the dynamic processes visualized by the dye, such as the construction of the ER network in living cells. researchgate.net
Table 1: Applications of 3,3'-Dihexyloxacarbocyanine Iodide in Advanced Imaging
| Imaging Modality | Application | Organism/Cell Type | Key Findings |
| Confocal Laser Scanning Microscopy (CLSM) | Visualization of endoplasmic reticulum-type structures. researchgate.net | Paramecium primaurelia | Detailed morphological analysis of the ER under various physiological states. researchgate.net |
| Epifluorescence Microscopy | Staining of endoplasmic reticulum and mitochondria. nih.gov | Plant and animal cells | Elucidation of organelle structure and distribution. nih.gov |
| Fluorescence Microscopy | Visualization of mitochondrial morphology changes. sigmaaldrich.com | Not specified | Used to observe forchlorfenuron-induced alterations in mitochondrial structure. sigmaaldrich.com |
| Fluorescence Microscopy | Monitoring mitochondrial membrane potential. medchemexpress.com | Human neutrophils | Acts as a probe to detect changes in mitochondrial membrane potential. medchemexpress.com |
Potential for High-Throughput Screening in Cellular and Subcellular Assays
Flow cytometry has been successfully employed with DiOC6(3) to quantify changes in mitochondrial transmembrane potential, a key indicator of early apoptosis. umich.edunih.gov This method allows for the rapid analysis of a large number of individual cells, making it suitable for HTS applications. nih.gov For instance, it has been used to compare apoptosis rates in leukemia cells treated with different chemotherapeutic agents. umich.edu The ability to quickly assess microbial viability has also been explored using DiOC6(3) in conjunction with flow cytometry. researchgate.net
The development of automated microscopy and high-content imaging platforms further expands the potential of DiOC6(3) in HTS. ox.ac.uknih.gov These systems can automatically capture and analyze images from multi-well plates, allowing for the screening of large chemical libraries for their effects on organelle morphology and function. stemcell.com For example, HTS assays could be designed to identify compounds that disrupt the endoplasmic reticulum network or alter mitochondrial distribution, both of which can be visualized with DiOC6(3). researchgate.netbiotium.com
Table 2: Potential High-Throughput Screening Applications of 3,3'-Dihexyloxacarbocyanine Iodide
| Screening Application | Assay Principle | Target | Potential Outcome |
| Apoptosis Induction | Measures reduction in mitochondrial membrane potential via DiOC6(3) fluorescence using flow cytometry. umich.edu | Cancer cells | Identification of novel pro-apoptotic compounds. umich.edu |
| Drug-Induced Mitochondrial Toxicity | Quantifies changes in mitochondrial morphology and membrane potential in response to compound treatment. | Various cell lines | Early identification of compounds with potential cardiotoxicity or other mitochondrial liabilities. nih.gov |
| Antimicrobial Discovery | Assesses microbial viability through DiOC6(3) staining and flow cytometry. researchgate.net | Bacteria and Fungi | Discovery of new antimicrobial agents. researchgate.net |
| ER Stress Modulation | Monitors changes in ER morphology and integrity in cells treated with test compounds. researchgate.net | Various cell lines | Identification of compounds that induce or alleviate ER stress. researchgate.net |
Computational Modeling of Dye-Membrane Interactions for Predictive Research
Computational modeling, particularly molecular dynamics (MD) simulations, is becoming an indispensable tool in understanding the complex interactions between molecules at the atomic level. nih.gov In the context of 3,3'-dihexyloxacarbocyanine iodide, MD simulations can provide valuable insights into how the dye interacts with and partitions into different lipid bilayers, which form the basis of cellular membranes.
By simulating the behavior of DiOC6(3) within a virtual membrane environment, researchers can predict its localization, orientation, and dynamic properties. nih.govyoutube.com These simulations can help to explain the experimental observations of how the dye stains different organelles, which have distinct lipid compositions. For example, understanding the preferential partitioning of DiOC6(3) into the mitochondrial inner membrane versus the ER membrane can be refined through computational models.
Furthermore, MD simulations can be used to investigate how the presence of the dye itself might affect membrane properties. This is crucial for interpreting imaging data accurately, as it helps to distinguish between the inherent properties of the biological system and any artifacts introduced by the fluorescent probe. The development of more accurate force fields and simulation methodologies will continue to enhance the predictive power of these computational approaches. nih.govtue.nl
Exploration in New Biological Systems and Model Organisms for Fundamental Insights
While 3,3'-dihexyloxacarbocyanine iodide has been extensively used in common cell lines and model organisms, its application in new and diverse biological systems holds the potential to uncover fundamental biological insights. nih.gov
The dye has been successfully used to stain a wide array of organisms, including plant cells, algae, fungi, and even specialized structures within these organisms. nih.gov For example, it has been used to visualize the endoplasmic reticulum and mitochondria in isolated plant protoplasts, sieve elements, and bryophyte cells. nih.gov In the realm of mycology, DiOC6(3) has been employed to stain fungal structures like the spitzenkörper in growing hyphal tips and the cytoplasm of resting spores. nih.gov
Recent research has also explored its use in more unique contexts, such as staining the midpiece and apical region of murid rodent spermatozoa, highlighting its utility in reproductive biology. nih.gov The application of DiOC6(3) in less-studied organisms can reveal novel aspects of their cell biology and organelle dynamics. For instance, studying the response of microorganisms like Cupriavidus metallidurans to spaceflight has utilized this dye. abpbio.com The exploration of yeast species for their probiotic potential has also involved characterization using techniques that could incorporate DiOC6(3) for assessing cell surface properties. mdpi.comresearchgate.net The antimicrobial activity of yeasts is another area where this dye could be used to study interactions with other microorganisms. nih.govnih.gov
Q & A
Basic: What is the standard protocol for using DiOC6(3) iodide to assess mitochondrial membrane potential in lymphocytes?
Methodological Answer:
DiOC6(3) iodide is used at low concentrations (e.g., 10–40 nM) to measure mitochondrial membrane potential (Δψm) via flow cytometry. For lymphocytes:
- Cell Preparation : Isolate viable cells and wash with PBS. Centrifuge at 1000g for 3–5 minutes to remove debris .
- Staining : Resuspend ~10⁶ cells/mL in pre-warmed media containing DiOC6(3) iodide. Incubate at 37°C for 15–30 minutes, protected from light .
- Controls : Include a positive control (e.g., cells treated with carbonyl cyanide m-chlorophenyl hydrazone [CCCP] to depolarize mitochondria) and unstained cells.
- Analysis : Use flow cytometry to detect fluorescence at 484/501 nm (excitation/emission). Reduced fluorescence indicates Δψm loss, an early apoptosis marker .
Basic: How does DiOC6(3) iodide concentration affect its localization in cellular organelles?
Methodological Answer:
DiOC6(3) iodide exhibits concentration-dependent localization:
- Low Concentrations (10–50 nM) : Accumulates in mitochondria due to Δψm-driven uptake. Ideal for mitochondrial tracking and apoptosis studies .
- High Concentrations (>100 nM) : Binds to endoplasmic reticulum (ER) membranes, enabling ER visualization in live or fixed cells. For ER staining, incubate cells with 1–5 µM dye for 5–30 minutes .
- Critical Step : Validate localization using organelle-specific counterstains (e.g., MitoTracker for mitochondria or ER-Tracker Red for ER) .
Advanced: How can researchers resolve contradictions when DiOC6(3) iodide indicates mitochondrial depolarization without subsequent apoptosis?
Methodological Answer:
Δψm loss detected by DiOC6(3) iodide may not always correlate with apoptosis due to:
- Reversible Δψm Fluctuations : Use time-course assays to confirm commitment to apoptosis. Isolate Δψm-low cells via fluorescence-activated cell sorting (FACS) and culture them for 1–4 hours to observe DNA fragmentation or cytolysis .
- Alternative Pathways : In NLRP3 inflammasome activation, mitochondrial depolarization may occur independently of apoptosis. Combine DiOC6(3) staining with caspase-3/7 activity assays or TUNEL to confirm apoptotic progression .
- Pharmacological Inhibitors : Test cyclosporin A (inhibits mitochondrial permeability transition) or antioxidants (e.g., N-acetylcysteine) to distinguish between apoptosis and necrosis .
Advanced: What controls are necessary when using DiOC6(3) iodide in time-lapse imaging of ER dynamics?
Methodological Answer:
For ER visualization:
- Dye Concentration : Optimize between 1–5 µM to avoid mitochondrial cross-labeling .
- Photobleaching Controls : Include a FRAP (fluorescence recovery after photobleaching) experiment to confirm ER membrane fluidity and dye stability .
- Fixation Compatibility : For fixed cells, post-staining fixation with 4% paraformaldehyde preserves ER structure but may reduce fluorescence intensity. Compare live vs. fixed samples .
- Negative Controls : Treat cells with ER stress inducers (e.g., tunicamycin) to validate structural changes .
Basic: What are the key spectral properties and solubility considerations for DiOC6(3) iodide?
Methodological Answer:
- Spectral Data : Excitation/emission maxima at 484/501 nm. Compatible with FITC filter sets .
- Solubility : Dissolve in DMSO (≥125 mg/mL) for stock solutions. Dilute in aqueous buffers (e.g., PBS) for working concentrations. Avoid aqueous storage due to precipitation .
- Quenching : Minimize light exposure during experiments. Use antifade reagents for fixed samples .
Advanced: How can DiOC6(3) iodide be used to study organelle motility and microtubule interactions?
Methodological Answer:
- Organelle Tracking : Load cells with 50–100 nM DiOC6(3) iodide and use live-cell imaging to monitor mitochondrial or ER movement. Depolarization-induced fluorescence loss can indicate motility arrest .
- Microtubule Disruption : At high concentrations (>1 µM), DiOC6(3) iodide photosensitizes microtubule depolymerization. Validate using immunofluorescence (anti-α-tubulin) post-staining .
- Kinesin Inhibition : Combine with antisense oligonucleotides targeting kinesin-heavy chains (KHC) to study microtubule-dependent organelle transport .
Basic: What are the limitations of DiOC6(3) iodide in assessing cell viability?
Methodological Answer:
- False Positives : Δψm loss may occur in non-apoptotic processes (e.g., metabolic stress). Combine with propidium iodide (PI) or annexin V to distinguish viable vs. dead cells .
- Cell-Type Variability : Lymphocytes and neurons show different Δψm thresholds. Titrate dye concentration for each cell type .
Advanced: How does DiOC6(3) iodide interact with reactive oxygen species (ROS) in apoptosis assays?
Methodological Answer:
- ROS Interference : DiOC6(3) iodide fluorescence is unaffected by ROS, unlike hydroethidine (HE). Use HE in parallel to measure ROS production during Δψm loss .
- Antioxidant Validation : Pre-treat cells with linomide or N-acetylcysteine to stabilize Δψm and confirm ROS-independent apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
